2-(4-ethyl-2-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-ethyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H14O4. It belongs to the class of phenoxyacetic acids, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound features a phenoxy group substituted with an ethyl and a methoxy group, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Etherification Reaction: : The synthesis of 2-(4-ethyl-2-methoxyphenoxy)acetic acid typically begins with the etherification of 4-ethyl-2-methoxyphenol. This reaction involves the use of an alkyl halide, such as chloroacetic acid, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) to facilitate the formation of the ether linkage.
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Hydrolysis: : The intermediate product from the etherification reaction is then subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(4-ethyl-2-methoxyphenoxy)acetic acid can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it into an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The phenoxy group in this compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions facilitated by reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.
Major Products
Oxidation: Formation of 4-ethyl-2-methoxybenzoic acid.
Reduction: Formation of 2-(4-ethyl-2-methoxyphenoxy)ethanol.
Substitution: Formation of 4-bromo-2-methoxyphenoxyacetic acid.
Scientific Research Applications
2-(4-ethyl-2-methoxyphenoxy)acetic acid has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
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Medicine: : In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their pharmacokinetic and pharmacodynamic properties are evaluated in preclinical studies.
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Industry: : The compound is used in the formulation of agrochemicals, such as herbicides and plant growth regulators. Its effectiveness in controlling weed growth and promoting plant health is of significant interest.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetic acid moiety can mimic natural plant hormones, leading to the modulation of growth and development processes in plants. In biological systems, the compound may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)acetic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-(4-chlorophenoxy)acetic acid: Contains a chlorine atom instead of an ethyl group.
2-(4-nitrophenoxy)acetic acid: Features a nitro group in place of the ethyl group.
Uniqueness
2-(4-ethyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both an ethyl and a methoxy group on the phenoxy ring. This combination of substituents influences its chemical reactivity and biological activity, making it distinct from other phenoxyacetic acid derivatives. The ethyl group provides steric hindrance, while the methoxy group offers electron-donating effects, collectively affecting the compound’s overall properties.
Properties
CAS No. |
25141-50-8 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-ethyl-2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O4/c1-3-8-4-5-9(10(6-8)14-2)15-7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
NHRKHTIKMJHHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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